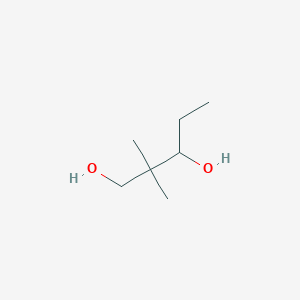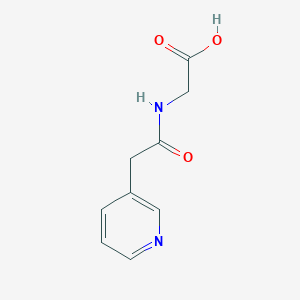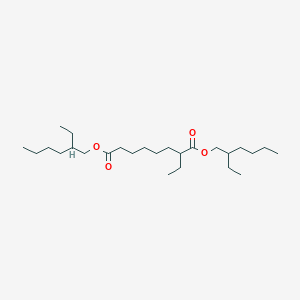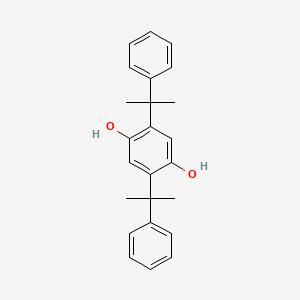
2,2-Dimethyl-1,3-pentanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,3-pentanediol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is known for its use in various industrial applications, particularly in the production of plasticizers and as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-pentanediol can be synthesized through several methods. One common method involves the aldol condensation of isobutyraldehyde followed by a Cannizzaro reaction. In this process, isobutyraldehyde is used as a raw material, and sodium alcoholate acts as a catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and minimize energy consumption. The process may also include purification steps to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Halides or esters.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,3-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of plasticizers, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1,3-pentanediol largely depends on its functional groups. The hydroxyl groups can participate in hydrogen bonding, making the compound useful in various chemical reactions. Additionally, the presence of the dimethyl groups provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethyl-1,3-pentanediol: Similar in structure but with an additional methyl group.
1,3-Butanediol: A shorter chain diol with similar hydroxyl functionality.
2-Methyl-1,3-propanediol: Another diol with a different carbon chain arrangement .
Uniqueness: 2,2-Dimethyl-1,3-pentanediol is unique due to its specific arrangement of methyl groups and hydroxyl functionalities, which provide distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
2157-31-5 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
2,2-dimethylpentane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-4-6(9)7(2,3)5-8/h6,8-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
QHDADHHODABHLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)(C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)


![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)

![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)


![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
